Crystallographically Validated CDK2 Binding Mode: Structural Differentiation from Unsubstituted Benzimidazole
The crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole has been solved at 2.30 Å resolution (R-Value Free: 0.250, R-Value Work: 0.210), providing atomic-level validation of its binding mode within the ATP-binding pocket [1]. The compound establishes specific hydrogen-bonding interactions with the hinge region of CDK2, mediated by the imidazole nitrogen at the 2-position of the benzimidazole core [1]. In contrast, unsubstituted benzimidazole lacks this critical 2-position hydrogen-bond acceptor/donor moiety, resulting in fundamentally different binding geometry and affinity [2].
| Evidence Dimension | Binding mode validation via X-ray crystallography |
|---|---|
| Target Compound Data | 2.30 Å resolution; R-Value Free: 0.250; R-Value Work: 0.210 |
| Comparator Or Baseline | Unsubstituted benzimidazole (no crystallographic evidence of CDK2 binding with comparable geometry) |
| Quantified Difference | Validated vs. unvalidated binding; 2-position imidazole enables specific hinge-region hydrogen bonding not possible with unsubstituted benzimidazole |
| Conditions | X-ray diffraction; CDK2 protein crystallized with compound |
Why This Matters
Validated binding coordinates enable accurate molecular docking and structure-based drug design, eliminating the uncertainty associated with computational predictions using uncharacterized analogs.
- [1] RCSB PDB. 5AND: Crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole. DOI: 10.1107/S2059798316000954. View Source
- [2] PDBj. 5AND: Crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole. Summary. View Source
